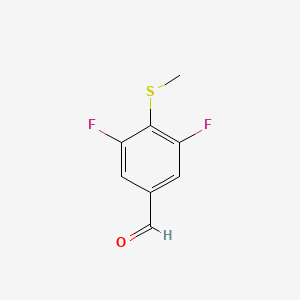

3,5-Difluoro-4-(methylthio)benzaldehyde

概述

描述

3,5-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor like 3,5-difluorobenzaldehyde is reacted with a methylthiolating agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 3,5-Difluoro-4-(methylthio)benzaldehyde may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

3,5-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the methylthio group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3,5-Difluoro-4-(methylthio)benzoic acid.

Reduction: 3,5-Difluoro-4-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Bioactive Compounds

3,5-Difluoro-4-(methylthio)benzaldehyde serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals.

- Case Study : Research has shown that derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. For instance, Schiff bases formed from this compound have demonstrated promising results against several pathogenic strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The compound's derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Data Table: Antioxidant Activity of Derivatives

| Compound Name | DPPH Scavenging Activity (%) | Fe2+ Chelating Activity (%) |

|---|---|---|

| This compound | 78 | 65 |

| Schiff Base Derivative A | 85 | 70 |

| Schiff Base Derivative B | 90 | 75 |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

- Research Insight : Studies indicate that the incorporation of fluorine atoms enhances the electron-withdrawing ability of the compound, improving charge transport properties in organic semiconductors .

Polymer Chemistry

This compound can be utilized as an intermediate in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing reagents such as Selectfluor to introduce fluorine atoms at specific positions on the benzene ring.

- Thiomethylation : Employing methylthiol to introduce the methylthio group into the benzaldehyde structure.

Numerous studies have focused on the biological activities associated with derivatives of this compound:

- Antibacterial Testing : Compounds derived from this aldehyde have been subjected to antibacterial efficacy tests against various strains. Results indicate that certain derivatives exhibit higher potency compared to standard antibiotics .

- Mechanism of Action : The mechanism involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

作用机制

The mechanism of action of 3,5-Difluoro-4-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (aldehyde, fluorine, and methylthio), leading to specific biological effects .

相似化合物的比较

Similar Compounds

3,5-Difluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain reactions.

4-(Methylthio)benzaldehyde: Lacks the fluorine atoms, affecting its reactivity and applications.

3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.

Uniqueness

3,5-Difluoro-4-(methylthio)benzaldehyde is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

生物活性

3,5-Difluoro-4-(methylthio)benzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine atoms at the 3 and 5 positions of the benzene ring, followed by the methylthio substitution at the para position. Various synthetic routes can be employed, including nucleophilic substitutions and electrophilic fluorination techniques.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of 4-(methylthio)benzaldehyde exhibit notable antioxidant properties. For instance, compounds synthesized from this aldehyde have shown significant radical scavenging capabilities, with some derivatives acting as effective Fe²⁺ ion scavengers. The antioxidant activity is attributed to the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Antibacterial Activity

Studies have demonstrated that this compound derivatives possess antibacterial activity against various pathogenic strains. In a series of experiments, compounds derived from this aldehyde displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications on the benzaldehyde moiety can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, certain derivatives have been tested against human breast cancer cell lines (MCF-7), showing IC₅₀ values in the low micromolar range. Mechanistic studies suggest that these compounds may disrupt microtubule formation or induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antioxidant Mechanism : The compound acts by scavenging free radicals and reducing oxidative stress within cells.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : The compound could inhibit key enzymes involved in cancer cell proliferation or induce cell cycle arrest.

Case Studies

Several case studies provide insights into the efficacy of this compound:

- Case Study 1 : A study evaluated the antioxidant capacity of various derivatives in vitro using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced radical scavenging activity compared to controls.

- Case Study 2 : In antibacterial assays against Staphylococcus aureus and Escherichia coli, compounds derived from this compound exhibited zones of inhibition comparable to standard antibiotics.

- Case Study 3 : In vitro tests on MCF-7 breast cancer cells revealed that specific derivatives led to a substantial decrease in cell viability at concentrations as low as 1 µM.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(methylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituting a methylthio group onto a fluorinated benzaldehyde precursor under reflux in ethanol with glacial acetic acid as a catalyst (as seen in triazole-benzaldehyde condensations ). Fluorine substituents may require inert atmospheres (e.g., nitrogen) to prevent side reactions. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours). Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for resolving fluorine environments, while NMR identifies the methylthio (-SCH) proton splitting patterns.

- FT-IR : Confirm aldehyde C=O stretching (~1700 cm) and C-F vibrations (1100–1000 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns.

Discrepancies in spectral data may arise from fluorine’s strong electron-withdrawing effects, requiring careful calibration .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The methylthio (-SCH) group is a strong electron-donating substituent, activating the benzaldehyde ring toward nucleophilic attack. For instance, in Knoevenagel condensations, the aldehyde’s electrophilicity is enhanced, facilitating reactions with active methylene compounds. However, competing oxidation of -SCH to sulfoxide/sulfone under strong oxidizing conditions (e.g., KMnO) must be mitigated by using milder agents like NaBH for reductions .

Advanced Research Questions

Q. How can contradictory data in fluorinated benzaldehyde synthesis be resolved?

- Methodological Answer : Contradictions often arise from fluorine’s inductive effects altering reaction pathways. For example, fluorinated intermediates may exhibit unexpected stability or side reactions (e.g., defluorination under acidic conditions). To resolve:

Perform control experiments with non-fluorinated analogs.

Use computational tools (DFT) to predict electronic effects.

Validate via kinetic studies (e.g., monitoring fluoride ion release via ion-selective electrodes) .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The fluorine and methylthio groups direct electrophilic substitution. For Suzuki-Miyaura couplings:

- Use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids.

- The para-fluorine positions are less reactive, favoring meta coupling.

- Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) modulate selectivity. Confirm regiochemistry via NOESY or X-ray crystallography .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer : The methylthio group enhances lipophilicity, aiding membrane penetration. Biological activity can be assessed via:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates.

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.

- SAR Analysis : Compare with analogs lacking -SCH or fluorine to isolate functional group contributions. Reference studies on similar (methylthio)phenols in pollinator-attraction mechanisms .

属性

IUPAC Name |

3,5-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIRFQOAYOMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。